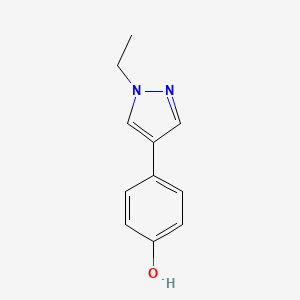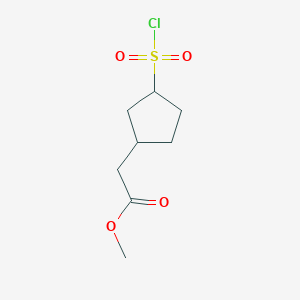![molecular formula C6H7ClF2O2S B2961305 1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride CAS No. 2375258-94-7](/img/structure/B2961305.png)
1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride is a specialized chemical compound characterized by its unique molecular structure, which includes a spirocyclic framework and fluorine atoms. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride typically involves multi-step organic reactions starting from simpler precursors. One common approach is the fluorination of a spirocyclic precursor followed by sulfonylation. The reaction conditions often require the use of strong fluorinating agents and careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness in the manufacturing process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atoms and the sulfonyl chloride group, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, sulfonyl compounds, and other functionalized spirocyclic structures
Aplicaciones Científicas De Investigación
1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride is utilized in several scientific research areas due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology, it can be used as a probe to study biological systems and interactions. In medicine, it has potential applications in drug discovery and development. In industry, it is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound's binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes. The sulfonyl chloride group can participate in various chemical reactions, contributing to the compound's reactivity and functionality.
Comparación Con Compuestos Similares
1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1,1-Difluorospiro[2.3]hexane-5-sulfonic acid
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
1,1-Difluorospiro[2.3]hexane-5-bromide
These compounds share the spirocyclic framework but differ in their functional groups, leading to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2,2-difluorospiro[2.3]hexane-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)4-1-5(2-4)3-6(5,8)9/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTGYZJLYPXFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2961222.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2961224.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2961227.png)


![1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2961231.png)
![4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide](/img/structure/B2961233.png)



![1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2961242.png)

